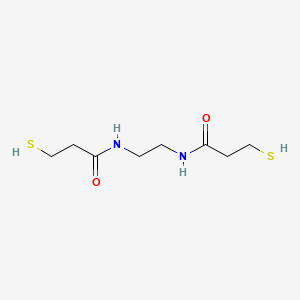
Propanamide, N,N'-1,2-ethanediylbis[3-mercapto-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] is a chemical compound with the molecular formula C8H16N2O2S2 It is characterized by the presence of two propanamide groups connected by an ethanediyl bridge, each bearing a mercapto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] typically involves the reaction of ethanediamine with 3-mercaptopropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Ethanediamine is reacted with 3-mercaptopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate.
Step 2: The intermediate is then purified and subjected to further reaction to yield the final product, Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-].
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiols.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Reduction: Thiols are the primary products.
Substitution: Various substituted amides and esters can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] involves its interaction with various molecular targets. The mercapto groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the amide groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide, N,N’-1,2-ethanediylbis[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-]: This compound has similar structural features but contains fluorinated groups, which can significantly alter its properties.
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-2,2-dimethylpropanoic acid]: This compound has additional methyl groups, affecting its reactivity and applications.
Uniqueness
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to form disulfides and thiols makes it particularly valuable in biochemical research and industrial applications.
Propiedades
Número CAS |
818-41-7 |
|---|---|
Fórmula molecular |
C8H16N2O2S2 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
3-sulfanyl-N-[2-(3-sulfanylpropanoylamino)ethyl]propanamide |
InChI |
InChI=1S/C8H16N2O2S2/c11-7(1-5-13)9-3-4-10-8(12)2-6-14/h13-14H,1-6H2,(H,9,11)(H,10,12) |
Clave InChI |
BSICYDQQORWGMR-UHFFFAOYSA-N |
SMILES canónico |
C(CS)C(=O)NCCNC(=O)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)

![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
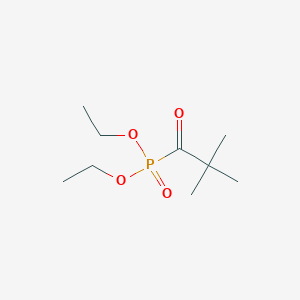
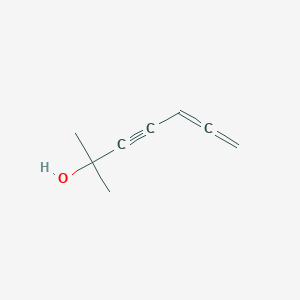
![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)


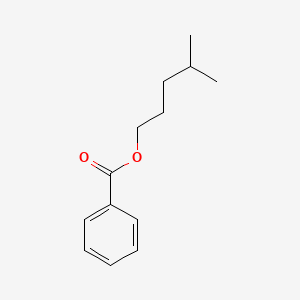
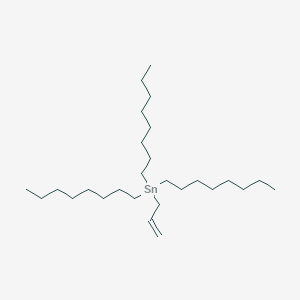

![2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate](/img/structure/B14742062.png)
![n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14742063.png)
